molecular formula C19H21N3O3S B2560528 N-benzyl-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1252929-61-5

N-benzyl-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2560528
CAS No.: 1252929-61-5
M. Wt: 371.46
InChI Key: AVPVFGHWSVUNNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide: is an organic compound characterized by its unique molecular structure, which includes a benzyl group, butyl chain, thieno[3,2-d]pyrimidine ring, and acetamide functional group. This compound's complex structure offers versatile chemical properties, making it of significant interest in various scientific disciplines.

Preparation Methods

Synthetic routes and reaction conditions

  • Step 1: Synthesis of the thieno[3,2-d]pyrimidine core.

    • Starting materials: 2-aminothiophene and β-ketoesters.

    • Conditions: Cyclization under acidic or basic conditions.

  • Step 2: Incorporation of the butyl group.

    • Reaction: Alkylation of the thieno[3,2-d]pyrimidine intermediate with butyl bromide.

    • Conditions: Presence of a strong base like potassium carbonate (K2CO3).

  • Step 3: Introduction of the acetamide group.

    • Reaction: Amidation using acetic anhydride.

    • Conditions: Typically carried out under mild heating to facilitate the reaction.

  • Step 4: Attachment of the benzyl group.

    • Reaction: N-benzylation using benzyl chloride.

    • Conditions: Generally performed using a base like sodium hydride (NaH) to deprotonate the amide nitrogen.

Industrial production methods: : Industrial synthesis often involves optimization of the above routes for large-scale production, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques like flow chemistry and process intensification may be applied.

Chemical Reactions Analysis

Types of reactions it undergoes

  • Oxidation

    • Reagents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    • Products: Oxidation of the butyl chain can yield carboxylic acids.

  • Reduction

    • Reagents: Lithium aluminum hydride (LiAlH4).

    • Products: Reduction of the carbonyl groups to alcohols.

  • Substitution

    • Reagents: Halogenated reagents (e.g., bromine).

    • Products: Substitution on the benzyl group or the thieno[3,2-d]pyrimidine ring.

Common reagents and conditions

  • Oxidation: Conducted under acidic or neutral conditions.

  • Reduction: Typically performed under anhydrous conditions.

  • Substitution: Requires appropriate catalysts or bases to facilitate the reaction.

Scientific Research Applications

Chemistry

  • As a precursor in organic synthesis for creating more complex molecules.

Biology

  • Potential roles in studying enzyme inhibition due to its ability to mimic certain biological substrates.

Medicine

  • Investigated for its pharmacological properties, including potential antiviral and anticancer activities.

Industry

  • Used in the development of materials with specific properties, such as electronic or photonic materials.

Mechanism of Action

The compound exerts its effects through:

  • Molecular targets: : Interacting with specific enzymes or receptors in biological systems.

  • Pathways involved: : Modulating signaling pathways by either inhibiting or activating molecular targets, leading to altered cellular functions.

Comparison with Similar Compounds

Compared to other thieno[3,2-d]pyrimidine derivatives, N-benzyl-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide exhibits unique properties due to its specific substituents.

Similar compounds

  • N-methyl-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide: : Similar structure, but with a methyl group instead of a benzyl group.

  • N-phenyl-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide: : Contains a phenyl group, leading to different pharmacological properties.

Each of these compounds, while structurally similar, may exhibit distinct biological activities and physicochemical properties due to variations in their substituent groups.

Properties

IUPAC Name

N-benzyl-2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-2-3-10-21-18(24)17-15(9-11-26-17)22(19(21)25)13-16(23)20-12-14-7-5-4-6-8-14/h4-9,11H,2-3,10,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPVFGHWSVUNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.